Cas no 220345-73-3 (Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester)

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester structure
220345-73-3 structure
Nome do Produto:Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
N.o CAS:220345-73-3
MF:C26H28N2O8S2
MW:560.6391248703
CID:290801

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-ylester (9CI)
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yleste
    • (+)-AmbewelamideB
    • Ambewelamide B
    • Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
    • Inchi: 1S/C26H28N2O8S2/c1-3-4-5-6-16(30)34-15-8-13-10-26-24(32)27-17-12(7-14(33-11(2)29)19-21(17)35-19)9-25(27,37-38-26)23(31)28(26)18(13)22-20(15)36-22/h7-8,14-15,17-22H,3-6,9-10H2,1-2H3
    • Chave InChI: RKEDAZXFFYMOPX-UHFFFAOYSA-N
    • SMILES: CCCCCC(OC1C2C(O2)C2C(CC34N2C(=O)C2(N(C3=O)C3C(=CC(C5C3O5)OC(=O)C)C2)SS4)=C1)=O

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Literatura Relacionada

Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd